1-propyl-1H-indole-2,3-dione

Übersicht

Beschreibung

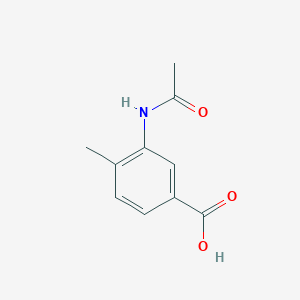

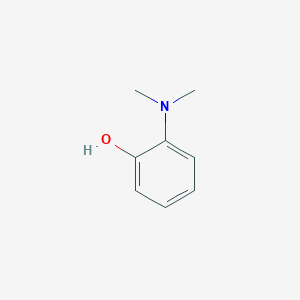

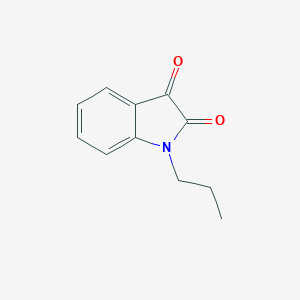

1-Propyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is also known by its IUPAC name 1-propyl-1H-indole-2,3-dione . The compound is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of 1-Propyl-1H-indole-2,3-dione can be achieved by the action of 1-bromopropane alkyl on 1H-indole-2,3-dione in the presence of a catalytic quantity of tetra-n-butylammonium bromide .Molecular Structure Analysis

The 1H-indole-2,3-dione unit of the molecule is essentially planar, with a root mean square (r.m.s.) deviation of 0.0387 . This plane makes a dihedral angle of 72.19 with the plane of the propyl substituent .Chemical Reactions Analysis

A comparative study of the change in different properties of electronic and structural of the free 1H-indole-2,3-dione molecule and its complexes has been obtained . HOMA analysis was performed to investigate the effects of lithium sodium and potassium cations on the aromaticity of lithium sodium and potassium complexes of 1H-indole-2,3-dione .Physical And Chemical Properties Analysis

1-Propyl-1H-indole-2,3-dione is a solid or liquid at room temperature . It has a predicted boiling point of 319.3±25.0 °C and a predicted density of 1±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Crystallography

1-Propyl-1H-indole-2,3-dione has been studied for its molecular structure and crystal properties. The compound's indole-2,3-dione unit is almost planar, and it forms chains through hydrogen bonds in its crystalline state, indicating potential applications in material sciences and crystallography (Qachchachi et al., 2016).

Chemosensor Applications

This compound has been recognized for its potential in chemosensor technology, particularly for detecting Fe3+ ions. Its amide and carbonyl functional groups enable it to bind and chelate metal ions, highlighting its utility in environmental monitoring and analytical chemistry (Fahmi et al., 2019).

Synthetic Versatility in Organic Chemistry

1H-Indole-2,3-dione, a form of 1-propyl-1H-indole-2,3-dione, is highly valued in organic synthesis. It can be modified easily with other organic compounds, making it a versatile substrate for synthesizing various heterocyclic compounds, including indoles and quinolines. It's also used in drug synthesis, demonstrating its importance in pharmaceutical research (Garden & Pinto, 2001).

Anticorrosion and Antibacterial Properties

Studies have shown that indole-2,3-dione derivatives possess antibacterial activities and can act as efficient inhibitors against metal corrosion. This suggests potential applications in material science, particularly in developing corrosion-resistant materials and antibacterial agents (Miao, 2014).

Hydrolysis and Micellar Effects

The hydrolysis of 1H-indol-2,3-dione and its derivatives has been examined, particularly in the presence of surfactants. This research contributes to our understanding of its behavior in different chemical environments, relevant to chemical engineering and environmental sciences (Al-ayed et al., 2011).

Potential Anticancer Properties

Indole derivatives, including 1H-indole-2,3-dione, have been studied for their potential as anticancer agents. The structural versatility of indole makes it a promising candidate for developing novel drugs targeting various types of cancers (Sachdeva et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

Eigenschaften

IUPAC Name |

1-propylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUNBCWMOHUMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364687 | |

| Record name | 1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-indole-2,3-dione | |

CAS RN |

41042-12-0 | |

| Record name | 1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)